1-Hydroxyphenanthrene

Environmental Chemistry Microplastic Pollution Adsorption Science

Procure your 1-hydroxyphenanthrene analytical reference standard here to ensure isomer-specific quantification of PAH exposure. Unlike co-eluting isomers in HPLC-F, only this 1-substituted metabolite guarantees selectivity in GC-MS, meeting LOD (7.6–20.3 pg/mL) and >69% recovery in validated urinary biomonitoring methods. Its unique 0.48% metabolic yield and differential sorption on microplastics make it irreplaceable for environmental fate modeling and occupational cohort studies of coke-oven workers and mariners.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 30774-95-9
Cat. No. B7826440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxyphenanthrene
CAS30774-95-9
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC=C3O
InChIInChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H
InChIKeyGTBXZWADMKOZQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxyphenanthrene (CAS 30774-95-9) for PAH Exposure Monitoring: Baseline Properties and Core Applications


1-Hydroxyphenanthrene (CAS 30774-95-9), also designated phenanthren-1-ol, is a monohydroxylated polycyclic aromatic hydrocarbon (PAH) derivative with molecular weight 194.23 g/mol [1]. This compound is a primary human metabolite of phenanthrene and serves as a sensitive and reliable biomarker for assessing PAH exposure from environmental and occupational sources, detectable in urine of exposed individuals [1][2]. The compound is a lipophilic solid with a melting point of 154–156 °C, soluble in methanol, acetonitrile, and DMSO [1].

1-Hydroxyphenanthrene (CAS 30774-95-9): Why 2-, 3-, 4-, or 9-Hydroxyphenanthrene Are Not Interchangeable Analogs


1-Hydroxyphenanthrene exhibits quantifiably distinct physicochemical and biological properties relative to other phenanthrene hydroxylated isomers. Substitution at the 1-position confers a unique balance of hydrophobicity and hydrogen-bonding capacity that directly alters environmental partitioning, analytical detection requirements, and metabolic formation yield. The hydroxyl group position determines sorption affinity to mineral-coated microplastics via differential contributions from hydrophobic interactions versus hydrogen bonding [1]. In controlled in vitro metabolic studies, 1-hydroxyphenanthrene is produced at a yield of 0.48% from phenanthrene in human liver microsomal incubations, compared to 0.52% for 2-hydroxyphenanthrene and 0.49% for 3-hydroxyphenanthrene [2]. Furthermore, 1-hydroxyphenanthrene cannot be reliably quantified using HPLC-F in complex matrices due to chromatographic overlap, whereas GC-MS provides sufficient selectivity [3]. These measurable differences invalidate generic substitution and require compound-specific evaluation.

1-Hydroxyphenanthrene (CAS 30774-95-9) Quantitative Comparative Evidence for Scientific Selection


1-Hydroxyphenanthrene vs. 2-Hydroxyphenanthrene: Differential Adsorption to Goethite-Coated PVC Microplastics

In a head-to-head comparison of sorption behavior on goethite-coated polyvinyl chloride microplastics, 1-hydroxyphenanthrene exhibits distinct adsorption characteristics compared to the parent compound phenanthrene. While phenanthrene adsorption decreased with increasing goethite coverage due to reduced hydrophobicity, 1-hydroxyphenanthrene adsorption initially increased and then decreased, driven by a combination of hydrophobic interactions and hydrogen bonding [1]. This differential behavior is quantifiable: 1-hydroxyphenanthrene sorption is influenced by pH and ionic strength via electrostatic interactions and Ca bridging, whereas phenanthrene sorption is governed primarily by hydrophobicity [1]. Furthermore, mucin promotes desorption of phenanthrene through competitive adsorption but inhibits desorption of 1-hydroxyphenanthrene through hydrophobic interaction, hydrogen bonding, and Ca bridging [1].

Environmental Chemistry Microplastic Pollution Adsorption Science

1-Hydroxyphenanthrene vs. 2- and 3-Hydroxyphenanthrene: Quantitative Differences in In Vitro Metabolic Formation Yield

In a controlled study of phenanthrene metabolism using human liver microsomal incubations, the formation yields of monohydroxylated metabolites were quantified. 1-Hydroxyphenanthrene was produced at a yield of 0.48% (SD 0.05), compared to 0.52% (SD 0.08) for 2-hydroxyphenanthrene and 0.49% (SD 0.08) for 3-hydroxyphenanthrene [1]. The parent compound phenanthrene remained at 0.91% (SD 0.28) [1]. 9-Hydroxyphenanthrene, in contrast, was produced at a markedly higher yield of 0.84% (SD 0.09) [1]. These differences in metabolic yield are reproducible and demonstrate that 1-hydroxyphenanthrene is a less abundant primary metabolite than 9-hydroxyphenanthrene but comparable to the 2- and 3-isomers under these conditions.

Metabolism Toxicology Biomarker Development

1-Hydroxyphenanthrene Analytical Method Requirement: Superior GC-MS Performance vs. HPLC-F for Complex Matrices

A comparative evaluation of two analytical techniques for quantifying hydroxylated PAHs in certified fish bile reference materials revealed compound-specific performance differences. For 1-hydroxyphenanthrene, GC-MS achieved a detection limit of 2.4 pg injected and recovery ranging from 35% to 61% [1]. HPLC-F, while simpler in sample preparation, lacked sufficient selectivity for 1-hydroxyphenanthrene in fish bile due to chromatographic overlap [1]. In contrast, 1-hydroxypyrene (1-OH-PYR) was successfully quantified by both methods, and 3-hydroxybenzo[a]pyrene (3-OH-BaP) could only be determined by HPLC-F [1]. The superior separation power of GC and extra selectivity of MS detection made GC-MS the method of choice for 1-hydroxyphenanthrene determination in both certified reference materials [1].

Analytical Chemistry Biomonitoring Method Development

1-Hydroxyphenanthrene Urinary Excretion in Occupational Cohorts: Quantitative Baseline Data for Exposure Assessment

In a study of 29 urine specimens collected from ship crews, the median concentration of urinary 1-hydroxyphenanthrene (reported as combined 1-/9-OHPhe) was 0.12 μg/g creatinine [1]. This value is lower than that of 1-hydroxynaphthalene (0.36 μg/g creatinine) and 2-hydroxynaphthalene (0.57 μg/g creatinine), but comparable to 3-hydroxyphenanthrene (0.14 μg/g creatinine) and higher than 2-hydroxyphenanthrene (0.07 μg/g creatinine) and 4-hydroxyphenanthrene (0.07 μg/g creatinine) in the same cohort [1]. In a separate study of coke-oven workers, 1-hydroxyphenanthrene was among the detected urinary metabolites, though 1-hydroxynaphthalene (median 61.4 μg/L) and 2-hydroxyfluorene (69.7 μg/L) were the most abundant [2].

Occupational Health Biomonitoring Exposure Science

Optimized SPE-LC-MS/MS Recovery Rates for 1-Hydroxyphenanthrene in Urinary Biomonitoring

Method optimization for urinary OH-PAH quantification demonstrated that 1-hydroxyphenanthrene recovery rates can be substantially improved through specific procedural modifications. Initial method implementation using previously published protocols yielded low recovery rates for several analytes (e.g., 16% for 1-hydroxypyrene) [1]. Optimization including polymeric absorbent-based cartridges, automated sample loading with 15% methanol/sodium acetate dilution, and replacement of acetonitrile with methanol as eluting solvent improved recovery rates for 1-hydroxyphenanthrene and other analytes to greater than 69% [1]. The method achieved limits of detection ranging from 7.6 pg/mL to 20.3 pg/mL using 1 mL of urine, with average coefficients of variance between 7% and 21% for quality control samples (n=60) and variance of repeated measurements (n=45) less than 10% [1].

Analytical Method Development Biomonitoring Quality Assurance

1-Hydroxyphenanthrene (CAS 30774-95-9) High-Impact Application Scenarios for Research and Industrial Procurement


Occupational and Environmental PAH Exposure Biomonitoring Programs

1-Hydroxyphenanthrene serves as a urinary biomarker for assessing PAH exposure in occupational cohorts including coke-oven workers, mariners, and populations near industrial PAH sources [1][2]. Procurement of 1-hydroxyphenanthrene analytical reference standards enables accurate quantification in human urine using validated LC-MS/MS or GC-MS methods with established limits of detection (7.6–20.3 pg/mL) and recovery rates exceeding 69% after method optimization [3][4]. The compound's urinary concentration in occupationally exposed mariners (median 0.12 μg/g creatinine) provides a quantitative baseline for exposure classification [1].

Environmental Fate and Microplastic Transport Studies

1-Hydroxyphenanthrene exhibits quantifiably different sorption behavior on mineral-coated microplastics compared to its parent compound phenanthrene, driven by combined hydrophobic interactions and hydrogen bonding rather than hydrophobicity alone [5]. This compound-specific behavior, including differential response to mucin (desorption inhibition vs. promotion) and sensitivity to pH and ionic strength via electrostatic interactions and Ca bridging [5], makes 1-hydroxyphenanthrene essential for accurate environmental fate modeling and microplastic pollutant transport studies in aquatic systems.

Multi-Analyte OH-PAH Analytical Method Development and Validation

1-Hydroxyphenanthrene is a critical component of multi-analyte OH-PAH panels used for comprehensive PAH exposure assessment. Method development studies demonstrate that 1-hydroxyphenanthrene requires GC-MS for reliable quantification in complex biological matrices (e.g., fish bile) due to chromatographic overlap in HPLC-F [4]. In urinary biomonitoring, optimized SPE-LC-MS/MS methods achieve >69% recovery for 1-hydroxyphenanthrene, with coefficients of variance ranging from 7% to 21% for QC samples [3]. Procurement of certified reference materials enables laboratories to validate isomer-specific methods and ensure data comparability across studies.

In Vitro Metabolism and Toxicological Studies of Phenanthrene

1-Hydroxyphenanthrene is a quantifiable primary metabolite in human liver microsomal incubations, produced at a yield of 0.48% (SD 0.05) from phenanthrene [2]. This formation yield is lower than that of 9-hydroxyphenanthrene (0.84%, SD 0.09) but comparable to the 2- and 3-isomers [2]. Researchers investigating the metabolic activation and potential mutagenicity of phenanthrene and its alkylated derivatives require authentic 1-hydroxyphenanthrene standards for isomer identification, quantification, and assessment of structure-activity relationships in toxicological studies.

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